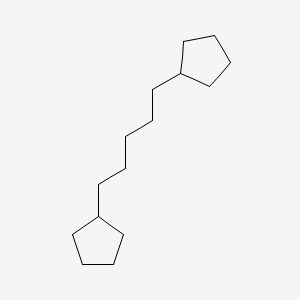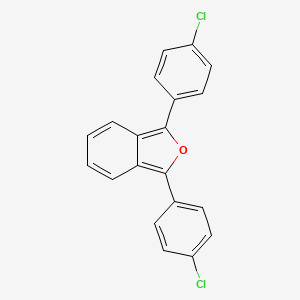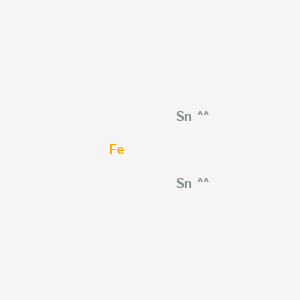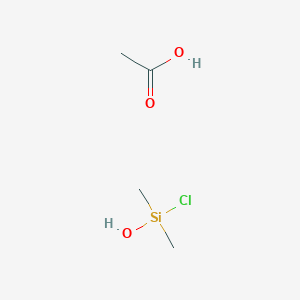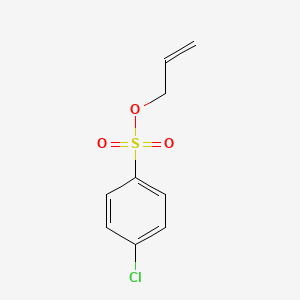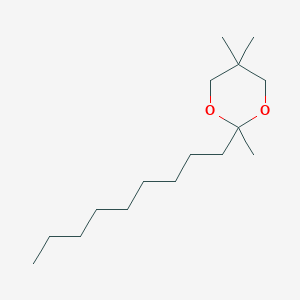
2,5,5-Trimethyl-2-nonyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,5-Trimethyl-2-nonyl-1,3-dioxane is an organic compound with the molecular formula C16H32O2 It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethyl-2-nonyl-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of nonyl alcohol with acetone in the presence of an acid catalyst to form the dioxane ring. The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2,5,5-Trimethyl-2-nonyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxane ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,5,5-Trimethyl-2-nonyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,5,5-Trimethyl-2-nonyl-1,3-dioxane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Another member of the dioxane family with similar structural features but different functional groups.
2,2,5-Trimethyl-1,3-dioxane-5-methanol: A related compound with a hydroxyl group, offering different reactivity and applications.
Uniqueness
2,5,5-Trimethyl-2-nonyl-1,3-dioxane is unique due to its specific nonyl substituent, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications where other dioxane derivatives may not be suitable.
Properties
CAS No. |
6340-97-2 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
2,5,5-trimethyl-2-nonyl-1,3-dioxane |
InChI |
InChI=1S/C16H32O2/c1-5-6-7-8-9-10-11-12-16(4)17-13-15(2,3)14-18-16/h5-14H2,1-4H3 |
InChI Key |
CDEGFWZGUKTXTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1(OCC(CO1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




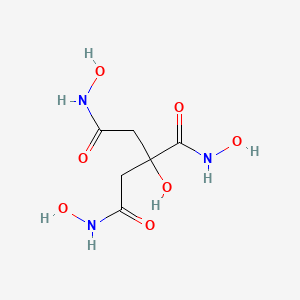
![1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane](/img/structure/B14722278.png)
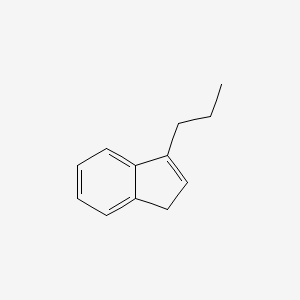


![1,1'-[(4-tert-Butoxyphenyl)methylene]dibenzene](/img/structure/B14722307.png)
